3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide
Description
Significance of Pyrazole (B372694) Core Structures in Contemporary Chemical Research
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. frontiersin.orgmdpi.com Its importance stems from its metabolic stability and versatile chemical properties. nih.gov The pyrazole nucleus is aromatic and features two nitrogen atoms: one acting as a hydrogen bond donor (similar to pyrrole) and the other as a hydrogen bond acceptor (similar to pyridine). nih.govresearchgate.net This dual capacity for hydrogen bonding, coupled with its ability to engage in π–π stacking interactions, allows pyrazole-containing compounds to bind effectively to a wide range of biological targets. nih.gov
Furthermore, the pyrazole moiety can serve as a bioisostere for other aromatic rings, such as benzene (B151609), potentially enhancing pharmacological potency and improving physicochemical properties like solubility. nih.gov The adaptability of the pyrazole core allows for easy introduction of various functional groups, enabling chemists to fine-tune the molecule's properties. researchgate.net This structural versatility has led to the incorporation of the pyrazole core into numerous FDA-approved drugs for treating a wide array of diseases, including cancer, inflammation, and cardiovascular conditions. mdpi.comnih.govresearchgate.net As of recent years, more than 30 pyrazole-containing drugs have been approved by the US FDA since 2011, highlighting the scaffold's continued relevance and success in drug development. nih.gov
Importance of Sulfonamide Moieties in Bioactive Compound Design
The sulfonamide group (-SO₂NH₂) is another critical functional group in the design of therapeutic agents. researchgate.netajchem-b.com Historically, sulfonamides were the first broadly effective antibacterial agents to be used systemically, heralding the age of antibiotics. wikipedia.org These "sulfa drugs" function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. wikipedia.orgnih.gov
Beyond their antibacterial role, sulfonamide moieties are integral to a diverse range of pharmaceuticals. wikipedia.org They are found in diuretics, antidiabetic drugs, anticonvulsants, and selective COX-2 inhibitors. ajchem-b.comwikipedia.org The sulfonamide group is valued for its ability to act as a hydrogen bond donor and acceptor and its tetrahedral geometry. researchgate.net It is often used as a stable isostere for a carboxylic acid group. researchgate.net From a drug development perspective, N-substituted or N,N-disubstituted sulfonamides are typically metabolically robust and not susceptible to common metabolic pathways, which can improve a drug candidate's pharmacokinetic profile. researchgate.net This chemical stability and versatile bioactivity ensure that the sulfonamide moiety remains an essential tool in the medicinal chemist's arsenal (B13267) for developing new therapeutic agents. researchgate.netajchem-b.com
Contextualization of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide within Advanced Heterocyclic Chemistry Studies
This compound is a specific chemical entity that combines the key features of the pyrazole and sulfonamide groups. Its structure is defined by a central pyrazole ring, which is substituted with a methyl group at the N1 position, a cyclopropyl (B3062369) group at the C3 position, and a sulfonamide group at the C5 position.
While specific research dedicated exclusively to this compound is not extensively detailed in publicly available literature, its structure represents a deliberate combination of well-established pharmacophoric elements. Its study falls within the broader effort to synthesize and evaluate novel heterocyclic compounds that may exhibit valuable biological activities by leveraging the synergistic properties of its constituent parts.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃O₂S |
| Monoisotopic Mass | 201.0572 Da |
| SMILES | CN1C(=CC(=N1)C2CC2)S(=O)(=O)N |
| InChIKey | OZIMNISHAQLNJT-UHFFFAOYSA-N |
Data sourced from PubChemLite. uni.lu
Overview of Key Research Avenues for Related Pyrazole-Sulfonamide Systems
The combination of pyrazole and sulfonamide moieties in a single molecule has created a rich field of research, yielding compounds with a wide spectrum of biological activities. These hybrid molecules are a prominent structural motif in numerous pharmaceutically active compounds. acs.org Key research avenues include:
Enzyme Inhibition: A significant area of focus is the design of pyrazole-sulfonamides as enzyme inhibitors. They have shown potent inhibitory activity against carbonic anhydrases (CAs), which are implicated in conditions like glaucoma and some cancers. nih.govrsc.org The sulfonamide group often acts as a zinc-binding group within the enzyme's active site. nih.gov
Anticancer Activity: Numerous studies have explored pyrazole-sulfonamide derivatives as potential anticancer agents. mdpi.comacs.org These compounds have been evaluated against various cancer cell lines, with some demonstrating significant antiproliferative effects. mdpi.comresearchgate.net For example, Encorafenib, a pyrazole-sulfonamide drug, is approved for treating certain types of melanoma and colorectal cancer. mdpi.com
Antimicrobial and Anti-inflammatory Agents: Building on the historical success of sulfa drugs, researchers continue to synthesize novel pyrazole-sulfonamides with potential antibacterial and antifungal properties. researchgate.netscielo.org.mx Additionally, the pyrazole core is present in well-known anti-inflammatory drugs like celecoxib, a COX-2 inhibitor that also contains a sulfonamide group, driving further research into related structures for anti-inflammatory applications. mdpi.comresearchgate.net
Other Therapeutic Areas: The structural versatility of pyrazole-sulfonamides has led to their investigation for a variety of other therapeutic uses, including as antidiabetic, anti-Alzheimer's, and antiviral agents. ajchem-b.commdpi.com
The synthesis of these compounds often involves reacting a pyrazole intermediate with a sulfonyl chloride derivative. researchgate.netnih.gov The ongoing exploration of these systems underscores their importance and potential in the development of new therapeutics. acs.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Functional Class / Note |
|---|---|
| This compound | Subject of the article |
| 4-aminobenzenesulfonamide | Parent compound of sulfonamide antibacterials |
| Acetazolamide (B1664987) | Carbonic anhydrase inhibitor |
| Betazole | Pyrazole-containing drug |
| Celecoxib | Anti-inflammatory drug (COX-2 inhibitor) |
| Chlortalidone | Diuretic |
| Deracoxib | Anti-inflammatory drug (COX-2 inhibitor) |
| Difenamizole | Pyrazole-containing drug |
| Encorafenib | Anticancer drug |
| Ethoxzolamide | Carbonic anhydrase inhibitor |
| Fomepizole | Pyrazole-containing drug |
| Furosemide | Diuretic |
| Lonazolac | Pyrazole-containing drug |
| Mafenide | Antibiotic |
| Mepirizole | Pyrazole-containing drug |
| Prontosil | First sulfonamide drug |
| Rimonabant | Pyrazole-containing drug |
| Sulfamethazine | Antibacterial |
| Sulfametopyrazine | Antibacterial |
| Sulfaphenazole | Antibacterial drug |
| Sultiame | Anticonvulsant |
Structure
3D Structure
Properties
CAS No. |
1342065-98-8 |
|---|---|
Molecular Formula |
C7H11N3O2S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
5-cyclopropyl-2-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-10-7(13(8,11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H2,8,11,12) |
InChI Key |
OZIMNISHAQLNJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclopropyl 1 Methyl 1h Pyrazole 5 Sulfonamide and Analogues
Historical Development of Pyrazole (B372694) Synthesis with Relevance to 5-Substituted Derivatives
The foundation of pyrazole synthesis was laid in 1883 by Ludwig Knorr, who reported the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govresearchgate.netresearchgate.net This reaction, now known as the Knorr pyrazole synthesis, remains one of the most fundamental and widely used methods for constructing the pyrazole ring. nih.govbeilstein-journals.org The reaction of a 1,3-diketone with a substituted hydrazine, such as methylhydrazine, can theoretically lead to two regioisomeric products. The substitution pattern on the resulting pyrazole is dictated by which carbonyl group of the diketone undergoes initial condensation with which nitrogen atom of the hydrazine. researchgate.net For the synthesis of 5-substituted derivatives, the choice of the 1,3-dicarbonyl precursor is paramount.
Over the decades, the scope of pyrazole synthesis expanded to include various other precursors. The reaction of α,β-acetylenic ketones with hydrazines also provides access to pyrazoles, though, similar to the Knorr synthesis, it can result in mixtures of regioisomers. nih.gov Another significant advancement was the use of 1,3-dipolar cycloaddition reactions, where a nitrile imine, often generated in situ from a hydrazonoyl halide, reacts with an alkyne to form the pyrazole ring. nih.gov This method offers a different approach to control the substitution pattern.
The development of synthetic routes from other heterocyclic systems, such as the conversion of pyranones, also contributed to the diversity of available pyrazole structures. nih.gov These historical methods established the core principles of pyrazole ring formation, focusing on the (3+2) cyclocondensation of a three-carbon electrophilic unit with a two-nitrogen nucleophilic unit (hydrazine). The challenge of regioselectivity, particularly in obtaining specific 3,5-disubstituted patterns, has been a driving force for the development of more advanced and controlled synthetic strategies.
Synthetic Routes for 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide Precursors and Key Intermediates
The synthesis of this compound can be approached retrospectively by disconnecting the molecule into its key building blocks. This involves strategies for introducing the cyclopropyl (B3062369) group, performing the N-methylation, and installing the sulfonamide functionality.
The introduction of the cyclopropyl group at the C3 position of the pyrazole ring is a critical step that can be achieved through several synthetic pathways, primarily by starting with a precursor that already contains the cyclopropyl motif.
One of the most direct methods involves the Knorr synthesis using a cyclopropyl-containing 1,3-dicarbonyl compound. A suitable precursor is 1-cyclopropyl-1,3-butanedione, which can be condensed with methylhydrazine. This approach, however, must address the challenge of regioselectivity during the cyclization step.
Another effective precursor is an enaminone, such as 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one. researchgate.netpharmaffiliates.comscbt.com These compounds are versatile intermediates that can react with hydrazines to form the pyrazole core. The reaction of this specific enaminone with methylhydrazine would be expected to yield the desired 3-cyclopropyl-1-methyl-1H-pyrazole, alongside its N2-methylated isomer.
A more recent and innovative approach involves the ring-opening of cyclopropyl oximes. acs.orgresearchgate.net For instance, 1-carbamoyl, 1-oximyl cyclopropanes can undergo a sequence of ring-opening, chlorovinylation, and intramolecular aza-cyclization under Vilsmeier conditions (POCl₃/DMF) to produce fully substituted 1H-pyrazoles. acs.org This method builds the pyrazole ring from a cyclopropyl-containing starting material in a one-pot procedure.
Table 1: Selected Precursors for 3-Cyclopropyl Pyrazole Synthesis
| Precursor | Reactant | Key Transformation | Reference |
|---|---|---|---|
| 1-Cyclopropyl-1,3-butanedione | Methylhydrazine | Knorr Cyclocondensation | nih.govbeilstein-journals.org |
| 1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one | Methylhydrazine | Condensation/Cyclization | pharmaffiliates.comscbt.com |
The N-methylation of a 3-substituted pyrazole presents a significant regioselectivity challenge, as the reaction can occur at either the N1 or N2 position, leading to a mixture of isomers. The target compound is the N1-methyl isomer. The ratio of these isomers is influenced by steric and electronic factors of the substituent at the C3 position, as well as the reaction conditions.
Traditional methylation methods using reagents like methyl iodide or dimethyl sulfate (B86663) often provide poor regioselectivity. reddit.com To overcome this, more selective methods have been developed. For 3-substituted pyrazoles, N1-alkylation is often favored under basic conditions in polar aprotic solvents. A systematic study has shown that using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) can achieve regioselective N1-alkylation for a variety of 3-substituted pyrazoles. acs.org This selectivity is attributed to steric hindrance, where the less-hindered N1 position is more accessible to the alkylating agent.
Conversely, conditions have also been developed to favor N2-alkylation. For example, magnesium-catalyzed alkylation of 3-substituted pyrazoles with α-bromoacetates has been shown to provide the N2-alkylated products with high regioselectivity. thieme-connect.comresearchgate.net This highlights the possibility of tuning the reaction outcome by the choice of catalyst and reagents.
Table 2: Comparison of N-Methylation Methods for 3-Substituted Pyrazoles
| Method | Reagents | Typical Selectivity | Rationale | Reference |
|---|---|---|---|---|
| Classical Alkylation | MeI, Base | Often low | Mixture of N1 and N2 isomers | reddit.com |
| Selective N1-Alkylation | MeI, K₂CO₃, DMSO | High for N1 | Steric control; N1 is less hindered | acs.org |
For the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole, reacting 3-cyclopropyl-1H-pyrazole with a methylating agent under K₂CO₃/DMSO conditions would be the preferred route to maximize the yield of the desired N1-isomer.
The final key step is the introduction of the sulfonamide group at the C5 position of the pyrazole ring. This is typically accomplished in two steps: sulfonation or chlorosulfonation to create a sulfonyl chloride, followed by amination.
The direct chlorosulfonation of the 3-cyclopropyl-1-methyl-1H-pyrazole intermediate with chlorosulfonic acid (HSO₃Cl) is a common method for installing a sulfonyl chloride group onto an aromatic ring. nih.gov The reaction conditions must be carefully controlled to avoid side reactions. The resulting intermediate, 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride, is a key precursor. cymitquimica.comsigmaaldrich.com
Once the sulfonyl chloride is obtained, it can be readily converted to the corresponding sulfonamide by reaction with ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov This is a standard and high-yielding nucleophilic substitution reaction.
An alternative pathway involves starting with a pyrazole that has an amino group at the 5-position, such as 3-cyclopropyl-1H-pyrazol-5-amine. nih.govnih.govchemshuttle.comsigmaaldrich.comoakwoodchemical.com This aminopyrazole can be N-methylated first, followed by transformation of the amino group into the sulfonamide. This can be achieved through a Sandmeyer-type reaction, where the amine is first diazotized with sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride, which is subsequently treated with ammonia.
Table 3: Routes to Pyrazole-5-sulfonamide
| Starting Material | Key Steps | Intermediate | Reference |
|---|---|---|---|
| 3-Cyclopropyl-1-methyl-1H-pyrazole | 1. Chlorosulfonic acid2. Ammonia | 3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride | nih.govcymitquimica.com |
Advanced Synthetic Techniques for Pyrazole-Sulfonamide Scaffolds
Modern organic synthesis emphasizes efficiency, atom economy, and the rapid generation of molecular diversity. Advanced techniques like multi-component reactions (MCRs) are well-suited for the construction of complex heterocyclic scaffolds like pyrazole-sulfonamides.
Multi-component reactions, where three or more reactants combine in a single synthetic operation, offer a powerful strategy for synthesizing substituted pyrazoles. nih.govbeilstein-journals.org These reactions often proceed by generating a key intermediate, such as a 1,3-dicarbonyl or an α,β-unsaturated carbonyl compound, in situ. nih.govbeilstein-journals.orgorganic-chemistry.org
For example, a three-component reaction can be designed by reacting an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org This approach can build a highly substituted pyrazole ring in one pot. To apply this to the target scaffold, one could envision a reaction involving cyclopropanecarboxaldehyde, a suitable ketoester, and methylhydrazine. The challenge would be to subsequently introduce the sulfonamide group.
A more convergent MCR approach would aim to incorporate the sulfonamide precursor directly. For instance, using a hydrazine that already contains a sulfonyl or sulfonamide group, such as 4-hydrazinylbenzenesulfonamide, allows for the direct synthesis of pyrazole-sulfonamide derivatives. scielo.org.mx A three-component reaction of a cyclopropyl-containing 1,3-diketone, 4-hydrazinylbenzenesulfonamide, and a methylating agent could potentially assemble a significant portion of the target molecule in a highly convergent manner. The development of such MCRs is at the forefront of modern heterocyclic synthesis, providing rapid access to libraries of complex molecules for further investigation. nih.govbeilstein-journals.orgacs.orgresearchgate.net
Regioselective Synthesis Strategies
The synthesis of substituted pyrazoles, particularly those with distinct substituents at the 1, 3, and 5 positions like this compound, presents a significant regiochemical challenge. The assembly of the pyrazole core often involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a substituted hydrazine. When an asymmetrical hydrazine such as methylhydrazine is used, two regioisomeric products can potentially form.
Key strategies to achieve regioselectivity in the synthesis of 3,5-disubstituted pyrazoles focus on controlling the initial cyclization reaction. thieme.de One common and effective method is the 1,3-dipolar cycloaddition of diazo compounds with appropriately substituted alkynes or alkenes. thieme.denih.gov For instance, the reaction of a diazo compound generated in situ from an N-tosylhydrazone with a bromovinyl acetal (B89532) provides a reliable route to 3,5-disubstituted pyrazoles. thieme.de
Another approach involves the careful selection of starting materials and reaction conditions to favor one isomer over the other. The reaction between a β-keto ester or a 1,3-diketone and methylhydrazine can be directed by the electronic and steric properties of the substituents. For the target compound, a plausible precursor would be a diketone bearing a cyclopropyl group, such as 1-cyclopropyl-1,3-butanedione. Its reaction with methylhydrazine would need to be optimized to ensure the methyl group attaches to the nitrogen adjacent to the carbonyl that becomes C5 of the pyrazole ring, ultimately bearing the sulfonamide group.
Stepwise synthetic protocols can also be employed to enforce regioselectivity. nih.gov This might involve first reacting an active methylene (B1212753) compound with an isothiocyanate, followed by S-methylation to create a push-pull alkene. nih.gov Subsequent reaction with methylhydrazine can lead to the formation of a specific pyrazole isomer. nih.gov The careful design of such multi-step sequences can unambiguously lead to the desired regioisomer, avoiding difficult separation processes. nih.gov
Table 1: Comparison of Regioselective Synthesis Approaches
| Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Knorr Pyrazole Synthesis | Condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine). | Utilizes readily available starting materials. | ijpcbs.com |
| 1,3-Dipolar Cycloaddition | Reaction of a diazo compound (from an N-tosylhydrazone) with an alkene or alkyne. | Often provides high regioselectivity and is cost-effective. | thieme.denih.gov |
| Stepwise Synthesis | Multi-step sequence involving the formation of an intermediate, such as a push-pull alkene, which then cyclizes with hydrazine. | Provides unambiguous control over the final regioisomer structure. | nih.gov |
Catalytic Methods in Pyrazole-Sulfonamide Synthesis
Catalysis plays a crucial role in modern organic synthesis, often leading to improved yields, shorter reaction times, and milder reaction conditions. In the synthesis of pyrazole-sulfonamides, catalysts can be employed at various stages, from the formation of the pyrazole ring to the final sulfonylation step.
For the pyrazole ring formation, acid catalysts are frequently used. Heteropolyacids, such as Keggin-type H₄SiW₁₂O₁₄·nH₂O, have been shown to be effective catalysts for the reaction of dicarbonyl compounds with thiosemicarbazides to form pyrazolone (B3327878) derivatives. ijpcbs.com The use of such catalysts can significantly increase the reaction rate and improve the yield compared to uncatalyzed reactions. ijpcbs.com
The introduction of the sulfonamide group is typically achieved in a two-step process: chlorosulfonylation of the pre-formed pyrazole ring followed by amination. The first step often involves reacting the pyrazole with chlorosulfonic acid. nih.gov The subsequent reaction of the resulting pyrazole sulfonyl chloride with an amine or ammonia to form the sulfonamide is often facilitated by a base. acs.org Non-nucleophilic organic bases like diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl produced during the reaction, driving the reaction to completion under mild conditions. acs.org
Table 2: Catalysts in Pyrazole-Sulfonamide Synthesis
| Synthetic Step | Catalyst/Reagent Type | Example | Purpose | Reference |
|---|---|---|---|---|
| Pyrazole Ring Formation | Heteropolyacid | H₄SiW₁₂O₁₄·nH₂O | Increases reaction rate and yield in cyclocondensation. | ijpcbs.com |
| Sulfonamide Formation | Organic Base | Diisopropylethylamine (DIPEA) | Acts as an acid scavenger in the reaction of sulfonyl chloride with an amine. | acs.org |
Considerations for Scalable Laboratory Synthesis and Process Optimization
Transitioning a synthetic route from a small-scale, discovery-focused setting to a reproducible and scalable laboratory method requires careful optimization of each step. researchgate.net For a compound like this compound, this involves ensuring consistent yields, high purity, and operational simplicity.
An essential aspect of optimization is minimizing the number of complex purification steps. mdpi.com For instance, developing conditions that allow the product to be isolated by crystallization rather than column chromatography is highly desirable for larger-scale preparations, as it is generally more time- and cost-effective. nih.gov This was demonstrated in the optimized synthesis of related 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine inhibitors, where modified procedures simplified isolation and nearly doubled the product yield on a 0.1–1 g scale. mdpi.com
Reaction conditions must be robust and reproducible. This includes optimizing solvent choice, temperature, reaction time, and the stoichiometry of reagents. For example, in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a reproducible and scalable laboratory method was developed to create a library of potentially active compounds, highlighting the importance of a well-defined process. researchgate.net The choice of catalysts and reagents should also be made with scalability in mind, favoring those that are inexpensive, readily available, and safe to handle in larger quantities. Eliminating the use of hazardous organic solvents in favor of greener alternatives like water can also be a key optimization goal. mdpi.com
Finally, process optimization involves a thorough analytical characterization of intermediates and the final product to ensure quality control. Techniques such as NMR, IR spectroscopy, and mass spectrometry are crucial for confirming the structure and purity at each stage of a scalable synthesis. rsc.org
Chemical Reactivity and Derivatization Studies of 3 Cyclopropyl 1 Methyl 1h Pyrazole 5 Sulfonamide
Reactions at the Sulfonamide Group
The sulfonamide functional group (-SO₂NH₂) is a versatile site for chemical modification, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical and pharmacological properties. Reactions can target either the nitrogen atom or the sulfur atom of the sulfonyl group.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the primary sulfonamide in 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide is nucleophilic and can undergo reactions with various electrophiles, such as alkyl halides and acylating agents.
N-acylation is a common strategy to produce N-acylsulfonamides. A general and efficient method involves the use of N-acylbenzotriazoles as neutral coupling reagents, which react with sulfonamides in the presence of a base like sodium hydride (NaH) to yield the desired products in high yields. semanticscholar.orgresearchgate.net This approach is advantageous as the corresponding acyl chlorides may not be readily available. researchgate.net
Another pertinent example of reactivity at the sulfonamide nitrogen involves the double N-sulfonylation of a related precursor, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. Reaction with two equivalents of 4-methylbenzenesulfonyl chloride in the presence of triethylamine leads to the formation of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, demonstrating that the nitrogen atom can be readily di-substituted with suitable electrophiles. mdpi.comresearchgate.net
The most common method for generating N-alkylated and N-acylated derivatives is the reaction of a precursor pyrazole-sulfonyl chloride with a diverse range of primary or secondary amines. nih.govrsc.org This reaction is typically carried out in an aprotic solvent, often in the presence of a base, and is a cornerstone for creating libraries of analogous compounds for structure-activity relationship (SAR) studies. nih.govacs.org
| Reactant | Reagent(s) | Product Type | Reference(s) |
| Sulfonamide | N-Acylbenzotriazole, NaH | N-Acylsulfonamide | semanticscholar.org, researchgate.net |
| 5-Aminopyrazole | 4-Methylbenzenesulfonyl chloride (2 eq.), Triethylamine | N,N-Disulfonylated sulfonamide | mdpi.com, researchgate.net |
| Pyrazole (B372694) sulfonyl chloride | Primary/Secondary Amine, Base | N-Substituted Sulfonamide | nih.gov, nih.gov, rsc.org |
Reactions Involving the Sulfonyl Group
The sulfonyl group (-SO₂-) itself can participate in various chemical transformations. The precursor to the sulfonamide is the highly reactive pyrazole-5-sulfonyl chloride, which is typically synthesized via electrophilic chlorosulfonation of the corresponding pyrazole. nih.gov This sulfonyl chloride is a key intermediate for synthesizing a wide array of derivatives.
One notable reaction is the conversion of the sulfonyl group into other functional derivatives through Sulfur Fluoride Exchange (SuFEx) chemistry. For instance, pyrazolyl sulfonyl fluorides can react with nucleophiles like amines or phenols to yield sulfonamides and sulfonates, respectively, showcasing the versatility of the sulfonyl hub. nih.gov
Furthermore, the sulfonamide group can be chemically transformed back into a sulfonyl chloride. This deaminative conversion can be achieved using reagents like Pyry-BF₄ in the presence of a chloride source, enabling further derivatization. nih.gov A more drastic transformation involves the elimination of sulfur dioxide. In a specific case, treating an oxazole-pyrazole-sulfonamide with sodium hydride induced a cyclocondensation reaction that proceeded with the extrusion of SO₂, leading to a new fused heterocyclic system. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle, and its reactivity towards substitution is influenced by the two nitrogen atoms and the existing substituents. For 1,3,5-trisubstituted pyrazoles like the title compound, the only available position for substitution is C4.
The combined electron-donating effect of the ring nitrogen atoms generally makes the C4 position rich in electron density and thus highly susceptible to electrophilic attack. pharmaguideline.com This is the most common substitution pattern observed in pyrazole chemistry. scribd.comrrbdavc.org A prime example is the synthesis of the sulfonyl chloride precursor itself, which is achieved through the electrophilic chlorosulfonation or sulfonylation at the C4 position of a 1,3-disubstituted pyrazole. nih.gov Other common electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and formylation, also occur selectively at the C4 position, provided it is unsubstituted. scribd.commdpi.com
| Reaction | Reagent(s) | Electrophile | Position | Product | Reference(s) |
| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid | scribd.com |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole | scribd.com |
| Bromination | Br₂ | Br⁺ | C4 | 4-Bromopyrazole | mdpi.com |
| Vilsmeier-Haack Formylation | POCl₃, DMF | ClCH=NMe₂⁺ | C4 | Pyrazole-4-carbaldehyde | scribd.com |
Conversely, nucleophilic aromatic substitution on the electron-rich pyrazole ring is generally disfavored. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile, a condition not met in the title compound.
Transformations of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group attached at the C3 position is a three-membered carbocyclic ring. Due to significant ring strain, cyclopropanes can undergo unique chemical transformations, most notably ring-opening reactions. However, in the context of the this compound scaffold, the cyclopropyl ring is generally stable under the common synthetic conditions used to modify the sulfonamide or pyrazole moieties.
While no specific studies detailing transformations of the cyclopropyl group on this particular pyrazole sulfonamide were identified, the general reactivity of cyclopropanes suggests potential pathways for derivatization. Ring-opening reactions of cyclopropanes can be initiated by various means, including radical, photocatalytic, or acid-catalyzed methods, particularly when the ring is activated by adjacent functional groups (e.g., ketones or donor-acceptor systems). scispace.comorganic-chemistry.orgbeilstein-journals.org For instance, the reaction of alkylidenecyclopropyl ketones with amines can lead to ring-opening and subsequent cyclization to form substituted pyrroles. organic-chemistry.org Such strategies could potentially be adapted to modify the 3-cyclopropyl substituent, but would require specific and often harsh conditions that might affect other functional groups in the molecule.
Synthesis of Novel Structural Analogues and Hybrid Systems for Research Exploration
The this compound scaffold serves as a valuable starting point for the synthesis of novel structural analogues and hybrid molecules. The strategy of molecular hybridization, which combines two or more distinct pharmacophores into a single molecule, is a widely used approach to develop compounds with potentially enhanced activity or novel biological profiles. researchgate.netacs.org
One of the most direct methods for creating analogues is the derivatization of the sulfonamide group. As discussed in section 3.1.1, reacting the precursor pyrazole sulfonyl chloride with a library of different amines yields a series of N-substituted sulfonamides, allowing for systematic exploration of the chemical space around this functional group. nih.govnih.govacs.org
More complex hybrid molecules can be synthesized by incorporating other heterocyclic systems. Research in this area has led to the development of various pyrazole-based hybrids, including:
Pyrazole-pyrazoline and pyrazole-quinoline hybrids , created to explore new antitubercular agents. acs.org
Pyrazole-benzamide hybrids , synthesized from the corresponding 3-cyclopropyl-1H-pyrazol-5-amine precursor to investigate antimicrobial activities. nih.gov
Fused pyrazole systems , such as pyrazolo[1,5-a]pyrimidines, which are often synthesized from 5-aminopyrazole precursors and show a wide range of biological activities. mdpi.com
These examples highlight the utility of the pyrazole sulfonamide core as a versatile building block for creating diverse and complex molecules for further research. nih.govresearchgate.net
| Hybrid System Type | Incorporated Moiety | Synthetic Precursor | Reference(s) |
| Pyrazole-Pyrazoline | Pyrazoline | Pyrazole-carbaldehyde chalcone | acs.org |
| Pyrazole-Quinoline | Quinoline | Pyrazole-carbaldehyde chalcone | acs.org |
| Pyrazole-Benzamide | Benzamide | 3-Cyclopropyl-1H-pyrazol-5-amine | nih.gov |
| Fused Pyrazoles | Pyrimidine | 5-Aminopyrazole | mdpi.com |
| Pyrazolone-Sulfonamide | Pyrazolone (B3327878) | Pyrazolone and Sulfonamide precursors | nih.gov |
Mechanistic Investigations of Molecular Interactions and Biological Activity Profiles
Enzyme Inhibition Studies of Pyrazole (B372694) Sulfonamide Derivatives (In Vitro)
The inhibitory activity of pyrazole sulfonamide derivatives against various enzymes is a cornerstone of their therapeutic potential. In vitro studies have provided significant insights into their mechanisms of action and kinetic profiles against several key enzymes.
Mechanism of Action against Specific Enzymes (e.g., α-Glucosidase, Carbonic Anhydrases, NAAA)
Carbonic Anhydrases (CAs): Pyrazole-containing sulfonamides have been extensively investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cytosolic enzymes hCA I and hCA II. nih.gov The primary mechanism of action involves the sulfonamide moiety (-SO₂NH₂) binding to the zinc ion (Zn²⁺) located at the active site of the enzyme. This interaction is crucial for the catalytic activity of CAs, which involves the reversible hydration of carbon dioxide to bicarbonate. By coordinating with the zinc ion, the sulfonamide inhibitors prevent the binding of the natural substrate, effectively blocking the enzyme's function. Studies on various sulfonamide-bearing pyrazolone (B3327878) derivatives have shown that these compounds can engage in both competitive and non-competitive inhibition mechanisms at the nanomolar scale. nih.gov
N-Acylethanolamine Acid Amidase (NAAA): Certain pyrazole azabicyclo[3.2.1]octane sulfonamides have been identified as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). researchgate.netresearchgate.net NAAA is responsible for the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA). Inhibition of NAAA preserves endogenous PEA levels, prolonging its therapeutic effects. The mechanism for these pyrazole sulfonamide derivatives is reported to be non-covalent, indicating that the inhibitor binds to the enzyme through reversible interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, rather than forming a permanent covalent bond. researchgate.netresearchgate.net
α-Glucosidase: While direct studies on 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide are limited, related acyl pyrazole sulfonamides have been synthesized and evaluated for their inhibitory activity against α-glucosidase. This enzyme plays a critical role in carbohydrate metabolism by breaking down complex carbohydrates into glucose. Inhibition of α-glucosidase can slow down glucose absorption, which is a therapeutic strategy for managing type 2 diabetes. The mechanism involves the inhibitor binding to the active site of the enzyme, preventing the hydrolysis of polysaccharides.
Kinetic Analysis of Enzyme-Inhibitor Interactions
Kinetic studies provide quantitative measures of the potency of enzyme inhibitors, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). These values are crucial for structure-activity relationship (SAR) studies and for comparing the efficacy of different compounds.
Carbonic Anhydrase Inhibition: A variety of pyrazole sulfonamide derivatives have demonstrated potent inhibition of hCA I and hCA II. For instance, a series of pyrazolo[4,3-c]pyridine sulfonamides showed Kᵢ values against hCA I ranging from 58.8 nM to 8010 nM, with several compounds being more potent than the standard reference drug, acetazolamide (B1664987) (Kᵢ = 250 nM). nih.gov Another study on sulfonamide-bearing pyrazolone derivatives reported Kᵢ values in the nanomolar range for both hCA I (18.03–75.54 nM) and hCA II (24.84–85.42 nM). nih.gov
Below is an interactive table summarizing the inhibition data for selected pyrazole sulfonamide derivatives against human Carbonic Anhydrase isoforms I and II.
| Compound Type | Target Enzyme | Kᵢ Range (nM) | Reference |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | 58.8 - 8010 | nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA II | 79.6 - 907.5 | nih.gov |
| Sulfonamide-bearing Pyrazolones | hCA I | 18.03 - 75.54 | nih.gov |
| Sulfonamide-bearing Pyrazolones | hCA II | 24.84 - 85.42 | nih.gov |
NAAA Inhibition: The development of pyrazole azabicyclo[3.2.1]octane sulfonamides has led to the discovery of highly potent NAAA inhibitors. A key compound from this series, ARN19689, was found to inhibit human NAAA in the low nanomolar range with an IC₅₀ value of 0.042 µM (42 nM). researchgate.netresearchgate.net
The following table displays the inhibitory potency of a representative pyrazole sulfonamide derivative against human NAAA.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| ARN19689 | human NAAA | 0.042 | researchgate.netresearchgate.net |
Ligand-Target Binding Characterization (In Vitro)
Understanding the physical interaction between a ligand and its target protein is fundamental to elucidating its mechanism of action. Various biophysical and structural biology techniques are employed to characterize these binding events in detail.
Biophysical Techniques for Interaction Analysis (e.g., SPR, ITC)
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip where one of the interactants (e.g., the target enzyme) is immobilized. While specific SPR studies for this compound were not found, the technology is widely applied to study sulfonamide inhibitors. A benchmark study involving 26 different investigators used Biacore technology (which is based on SPR) to characterize the kinetics and affinities of 10 different sulfonamide inhibitors binding to carbonic anhydrase II. researchgate.net This study demonstrated that SPR can reliably determine the association rate constants (kₐ), dissociation rate constants (kₑ), and the equilibrium dissociation constant (Kₑ), providing a comprehensive kinetic profile of the inhibitor-enzyme interaction. researchgate.net
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. ITC is considered a gold-standard method for characterizing protein-ligand interactions. mdpi.com Its application has been demonstrated in evaluating the binding of small molecules, including those with sulfonamide scaffolds, to their protein targets. mdpi.comnih.gov For example, ITC has been used to precisely measure the binding between carbonic anhydrase II and the well-known sulfonamide inhibitor acetazolamide. nih.gov This technique provides a complete thermodynamic profile of the binding interaction, which is invaluable for understanding the driving forces behind ligand recognition and for lead optimization in drug discovery.
Structural Elucidation of Ligand-Protein Complexes (e.g., X-ray Crystallography, Cryo-EM, NMR)
X-ray Crystallography: This technique provides high-resolution, three-dimensional structural information of molecules, including protein-ligand complexes. It has been instrumental in understanding how pyrazole sulfonamides interact with their target enzymes at an atomic level. A study on tricyclic sulfonamides incorporating a benzothiopyrano[4,3-c]pyrazole scaffold provided a crystal structure of a derivative in complex with hCA II. nih.govnih.gov The crystallographic data revealed the precise binding mode of the inhibitor within the enzyme's active site. It showed the sulfonamide group coordinating to the catalytic zinc ion, while the tricyclic scaffold extended into other regions of the active site, explaining the compound's distinct inhibition profile compared to other pyrazole-based drugs like celecoxib. nih.govnih.gov Similarly, a crystal structure of a different pyrazole derivative containing a cyclopropyl (B3062369) group has been solved in complex with Fatty Acid-Binding Protein 4 (FABP4), illustrating the detailed interactions between the inhibitor and amino acid residues in the binding pocket. pdbj.org
In Vitro Cellular Activity Studies in Non-Human Systems
Beyond purified enzyme assays, it is crucial to evaluate the activity of compounds in a cellular context. In vitro studies using non-human cell lines provide valuable information on cellular permeability, target engagement, and potential cytotoxic effects.
Several studies have investigated the antiproliferative activity of novel pyrazole-sulfonamide derivatives against various cancer cell lines. In one study, two new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were tested for their in vitro antiproliferative activity against the human monocytic cell line U937. pdbj.orgnih.govrsc.org The study utilized a luminescent cell viability assay to determine the half-maximal inhibitory concentration (IC₅₀) for the compounds. pdbj.org
Another research effort synthesized pyrazole-sulfonamide derivatives and evaluated their cytotoxic activity against human uterus cancer cells (HeLa) and rat brain tumor cell lines (C6). biosensingusa.com These compounds were tested in a dose-dependent manner, and some showed selective effects against the rat brain tumor cells. biosensingusa.com
Furthermore, a series of pyrimidinylpyrazole derivatives with an arylsulfonamide moiety was evaluated for antiproliferative effects against a panel of 53 human cancer cell lines from different tissues. One compound, in particular, demonstrated broad-spectrum activity, inhibiting the growth of leukemia (HL-60(TB), SR), breast (T-47D, MCF-7), colon (COLO 205, HT29), and renal (ACHN) cancer cell lines by more than 80% at a 10 µM concentration. nih.gov
The results from these studies are summarized in the table below.
| Compound Class | Cell Line(s) | Observed Activity | Reference |
| Dimethyl- and Trimethyl-pyrazole-4-sulfonamides | U937 (Human monocytic) | Antiproliferative | pdbj.orgnih.govrsc.org |
| Pyrazole-sulfonamide derivatives | HeLa (Human uterus cancer), C6 (Rat brain tumor) | Cytotoxic, with some selectivity for C6 | biosensingusa.com |
| Pyrimidinylpyrazole arylsulfonamides | Panel of 53 human cancer cell lines | Broad-spectrum antiproliferative | nih.gov |
Antibacterial and Antifungal Mechanisms
The pyrazole sulfonamide scaffold is a recognized structural motif in the development of antimicrobial agents. nih.govacs.org Derivatives are known to target various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com The antibacterial mode of action for some pyrazole-derived hydrazones involves the disruption of the bacterial cell wall. nih.gov For pyrazolyl-sulfonamides, molecular docking studies have suggested that their antibacterial mechanism may involve the inhibition of essential enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis. dntb.gov.ua
In the realm of antifungal activity, pyrazole-5-sulfonamide derivatives have shown significant potential for plant protection. acs.orgacs.org Recent studies on these compounds have demonstrated broad-spectrum antifungal activity against several destructive plant pathogenic fungi, including Valsa mali, Sclerotinia sclerotiorum, and Botrytis cinerea. acs.org Mechanistic investigations suggest that these compounds can inhibit fungal growth by inducing oxidative damage and compromising the integrity of the mycelial cell membrane. acs.orgacs.org Docking studies also point to the probable involvement of CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal ergosterol (B1671047) biosynthesis, as a potential target. dntb.gov.ua The presence of a sulfonamide nucleus is considered to play a crucial role in this antifungal activity. frontiersin.org
| Compound Class | Organism(s) | Observed Activity / Mechanism | Reference |
|---|---|---|---|
| Pyrazole-5-sulfonamide Derivatives | Valsa mali, Sclerotinia sclerotiorum, Botrytis cinerea | Broad-spectrum antifungal; EC50 values as low as 0.45 mg/L. Mechanism involves compromising cell membrane integrity. | acs.org |
| Naphthyl-substituted Pyrazole-derived Hydrazones | Gram-positive bacteria (e.g., S. aureus), A. baumannii | Potent growth inhibitors (MIC 0.78–1.56 μg/ml); disrupts bacterial cell wall. | nih.gov |
| Pyrazolyl-Sulfonamides | E. coli, various fungi | Predicted to inhibit MurB (antibacterial) and CYP51 (antifungal). | dntb.gov.ua |
Antiproliferative Activity against Model Cancer Cell Lines
Pyrazole derivatives are extensively explored for their potential as anticancer agents, demonstrating the ability to interact with a multitude of biological targets to inhibit cancer cell growth. nih.govnih.gov The mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (e.g., EGFR), and disruption of DNA integrity. nih.govnih.govhilarispublisher.com
Numerous studies have synthesized and evaluated various pyrazole derivatives, revealing potent cytotoxicity against a wide range of cancer cell lines. nih.govsrrjournals.com For instance, certain pyrazole carboxamide derivatives have shown inhibitory activity against Aurora-A kinase, a key regulator of cell division, with IC50 values in the sub-micromolar range against HCT116 (colon) and MCF-7 (breast) cancer cells. encyclopedia.pub Other pyrazole-based hybrids have demonstrated potent cytotoxicity with IC50 values ranging from 2.82 to 6.28 μM against MCF7, A549 (lung), HeLa (cervical), and PC3 (prostate) cells, comparable to the standard drug etoposide. nih.gov The antiproliferative effects are often linked to the induction of cell cycle arrest, for example, at the G2/M phase. srrjournals.com Furthermore, pyrazolo[4,3-c]pyridine derivatives have shown potent activity on MCF7 and HepG2 (liver) cells with IC50 values of 1.937 and 3.695 µg/mL, respectively. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50 / pIC50 Value | Reference |
|---|---|---|---|
| N-phenyl-1H-pyrazole-4-carboxamide | HCT116 (Colon) | 0.39 ± 0.06 µM | encyclopedia.pub |
| N-phenyl-1H-pyrazole-4-carboxamide | MCF-7 (Breast) | 0.46 ± 0.04 µM | encyclopedia.pub |
| 1,4-Benzoxazine-pyrazole hybrid | MCF7, A549, HeLa, PC3 | 2.82 to 6.28 μM | nih.gov |
| Pyrazolo[4,3-c]pyridine derivative | MCF-7 (Breast) | 1.937 µg/mL | nih.gov |
| Pyrazolo[4,3-c]pyridine derivative | HCT116 (Colon) | 2.914 µg/mL | nih.gov |
| Pyrazole acetohydrazide | A2780 (Ovarian) | pIC50 = 8.14 μM | nih.gov |
| Pyrazole derivative with 4-bromophenyl group | MCF-7 (Breast) | 5.8 µM | srrjournals.com |
Modulation of Cellular Pathways (e.g., inflammatory pathways)
The pyrazole scaffold is a cornerstone in the development of anti-inflammatory drugs, most notably exemplified by Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor bearing a pyrazole sulfonamide core. nih.govijpsjournal.com The anti-inflammatory mechanism of such compounds is primarily attributed to the selective inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. ijpsjournal.commdpi.com The sulfonamide group is crucial for this selectivity, as it binds to a specific hydrophobic side pocket present in the COX-2 active site but absent in the COX-1 isoform, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs. ijpsjournal.comnih.gov
Beyond COX-2 inhibition, pyrazole derivatives can modulate other inflammatory pathways. Certain analogs have been developed as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), which is involved in the synthesis of pro-inflammatory leukotrienes. ijpsjournal.comnih.gov This dual-inhibition strategy offers a broader anti-inflammatory effect. ijpsjournal.com Additionally, pyrazole compounds have been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. sci-hub.senih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β. sci-hub.senih.gov By inhibiting NF-κB activation, these compounds can significantly reduce the production of these inflammatory mediators. nih.govrsc.org
Agrochemical Activity Research (e.g., Herbicidal, Fungicidal, Insecticidal Mechanisms)
The pyrazole heterocycle is a prevalent motif in a wide array of agrochemicals, including herbicides, fungicides, and insecticides. nih.govnih.govencyclopedia.pub The specific biological activity is highly dependent on the substitution pattern around the pyrazole ring.
Herbicidal Activity: Pyrazole sulfonylureas have been investigated for their pre- and post-emergence herbicidal activity. google.com More recently, pyrazole amide derivatives have been designed as potential inhibitors of transketolase (TK), a key enzyme in the Calvin cycle of plant photosynthesis. nih.gov Inhibition of this essential pathway disrupts plant growth, and several derivatives have demonstrated excellent herbicidal activity against both monocotyledon and dicotyledon plants. nih.govbenthamdirect.com
Fungicidal Activity: Pyrazole-based fungicides are well-established in crop protection. A major class, the pyrazole carboxamides, function as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org They block the mitochondrial respiratory chain at complex II, disrupting cellular energy production in fungi. acs.org The structural similarity between carboxamides and sulfonamides suggests that pyrazole sulfonamides could also exhibit fungicidal properties. Indeed, newly developed pyrazole-5-sulfonamide derivatives have shown potent, broad-spectrum fungicidal activity, potentially by compromising fungal cell membrane integrity. acs.orgacs.org
Insecticidal Activity: Numerous commercial insecticides are based on the pyrazole scaffold. nih.gov One prominent mechanism involves the disruption of the insect's nervous system. For example, fipronil, a phenylpyrazole insecticide, acts by blocking GABA-gated chloride channels. researchgate.net Other pyrazole derivatives, such as tebufenpyrad (B1682729) and tolfenpyrad, act as mitochondrial electron transport inhibitors (METI) at complex I. acs.org This mode of action leads to a rapid cessation of feeding and subsequent mortality in a range of insect and mite pests. acs.org The development of novel pyrazole derivatives continues to yield compounds with potent activity against various pests, including those with piercing-sucking mouthparts and lepidopteran larvae. mdpi.com
| Compound Class | Activity Type | Mechanism of Action / Target | Reference |
|---|---|---|---|
| Pyrazole Amide Derivatives | Herbicidal | Transketolase (TK) Inhibition | nih.gov |
| Pyrazole Carboxamides | Fungicidal | Succinate Dehydrogenase Inhibition (SDHI) | acs.org |
| Pyrazole-5-sulfonamide Derivatives | Fungicidal | Compromises cell membrane integrity | acs.orgacs.org |
| Phenylpyrazoles (e.g., Fipronil) | Insecticidal | GABA-gated chloride channel blocker | researchgate.net |
| Pyrazole-5-carboxamides (e.g., Tolfenpyrad) | Insecticidal/Acaricidal | Mitochondrial Complex I Inhibition (METI) | acs.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic SAR Studies of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide Derivatives
The cyclopropyl (B3062369) group at the C3 position of the pyrazole (B372694) ring is a critical determinant of activity in several series of pyrazole-based inhibitors. In the development of inhibitors for NADPH oxidase 2 (NOX2), a cyclopropyl-substituted derivative demonstrated superior effectiveness. mdpi.com This highlights the favorable interactions that this compact, rigid ring system can establish within a protein's binding site.
Further studies on diaryl-pyrazole derivatives as cannabinoid 1 (CB1) receptor antagonists have also underscored the importance of cycloalkyl groups. Research has led to the identification of potent antagonists featuring a 5-(4-cyclopropylphenyl) moiety, indicating that the cyclopropyl group contributes significantly to the binding affinity. nih.gov The substitution of larger or more flexible alkyl groups at this position often leads to a decrease in activity, suggesting that the specific size and conformational rigidity of the cyclopropyl ring are optimal for interaction with the target protein.
| Base Scaffold | Modification at C3 | Target | Observed Activity | Reference |
| Pyrazole-sulfonamide | Cyclopropyl | NOX2 | High | mdpi.com |
| Diaryl-pyrazole | 4-Cyclopropylphenyl | CB1 Receptor | High (Ki ≤ 5 nM) | nih.gov |
The pyrazole ring serves as a central scaffold, and substitutions at its nitrogen (N1) and carbon (C5) atoms have profound effects on the molecule's properties and biological activity.
C5 Position: The sulfonamide group at the C5 position is a key functional group, often acting as a hydrogen bond donor and acceptor, or as a zinc-binding group in metalloenzymes. nih.gov The positioning of substituents at the C3 and C5 carbons is subject to tautomerism in N-unsubstituted pyrazoles, which can alter the properties of the molecule. researchgate.net In macrocyclic inhibitors, tethering a linker to the pyrazole C5-position was shown to be synthetically tractable and did not negatively impact potency compared to a C3-tethered analogue. acs.org This indicates a degree of flexibility in how the C5 position can be modified to improve properties like solubility without compromising biological activity. acs.org
| Position | Substituent | Effect on Activity | Rationale | Reference |
| N1 | Methyl | Maintained/Slightly Increased | Favorable orientation in binding site | acs.org |
| N1 | H (unsubstituted) | Slightly Decreased | Altered orientation or loss of interaction | acs.org |
| C5 | Tethered Linker | Maintained | Allows for modification to improve properties without loss of potency | acs.org |
The primary sulfonamide group (-SO₂NH₂) is a crucial pharmacophore in many biologically active molecules. Its acidic protons can participate in hydrogen bonding, and the deprotonated nitrogen can coordinate with metal ions, such as the zinc ion in the active site of carbonic anhydrases. rsc.org
Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to improve a compound's pharmacological profile. nih.gov This involves replacing a functional group with another that has similar physical or chemical properties.
Furthermore, other parts of the molecule have been targeted for bioisosteric replacement. The 5-aryl moiety of some pyrazole derivatives has been replaced with alkynylthiophenes. researchgate.net In other related scaffolds, acylsulfonamides have been used as effective bioisosteres for carboxylic acids. rsc.org These examples demonstrate that the this compound scaffold is amenable to such modifications, offering pathways to fine-tune its properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole Sulfonamides
QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for providing insights into the molecular properties that drive activity.
Several QSAR studies have been successfully conducted on various classes of pyrazole sulfonamides. nih.govbenthamdirect.comresearchgate.net These studies typically employ computational methods to calculate a range of molecular descriptors, which are then used to build predictive models through statistical techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS). benthamdirect.comresearchgate.netnih.gov
For a series of diarylpyrazole-benzenesulfonamide derivatives, a 3D-QSAR model was developed that showed high predictive accuracy, with a leave-one-out cross-validation Q² of 0.933 and a conventional R² of 0.964. nih.gov The models indicated that electrostatic and quantum chemical descriptors, such as those related to the Lowest Unoccupied Molecular Orbital (LUMO), were critical for activity. nih.gov
Another QSAR study on a dataset of 53 γ-secretase inhibitors, including pyrazole/sulfonamide-based compounds, identified the importance of descriptors like the logarithm of the partition coefficient (log P), the number of hydrogen bonds, and Kier topological indices in determining biological activity. benthamdirect.comresearchgate.net The robustness of these models, validated by statistical parameters, confirms their utility in guiding the design of new, more potent pyrazole sulfonamide derivatives. benthamdirect.comscispace.com
| QSAR Model Type | Compound Class | Key Descriptors | Statistical Significance | Reference |
| 3D-QSAR | Diarylpyrazole-benzenesulfonamides | Electrostatic charge, LUMO coefficient | Q² = 0.933, R² = 0.964 | nih.gov |
| MLR, PLS | Pyrazole/Sulfonamide γ-secretase inhibitors | log P, H-bond count, Kier indices | Statistically significant r², r²CV | benthamdirect.comresearchgate.net |
| MLR | Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides | Quantum descriptors | Good predictive accuracy (OECD guidelines) | nih.gov |
Identification of Key Molecular Descriptors
The biological activity and physicochemical properties of this compound are governed by a combination of key molecular descriptors. These descriptors arise from its core pyrazole scaffold and the specific substituents attached to it: the cyclopropyl group at the 3-position, the methyl group at the N1-position, and the sulfonamide group at the 5-position.
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a well-established "privileged scaffold" in medicinal chemistry, frequently found in compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor properties. nih.govmdpi.com Its aromatic nature and the presence of nitrogen atoms allow for various non-covalent interactions with biological targets, such as hydrogen bonding and pi-stacking.
The sulfonamide group (-SO₂NH₂) at the 5-position is a critical pharmacophore. Primary sulfonamides are known to be highly effective zinc-binding groups, enabling them to inhibit metalloenzymes like carbonic anhydrases. nih.gov The geometry and electronic properties of the sulfonamide moiety are crucial for its interaction with the active site of target enzymes.
The cyclopropyl group at the 3-position introduces several important features. Being a small, rigid, and lipophilic group, it can influence the compound's binding affinity and selectivity by interacting with hydrophobic pockets in a target protein. nih.gov The conformational rigidity of the cyclopropyl group can also favorably impact the binding entropy. In some series of pyrazole-based inhibitors, the size of the substituent at this position is a key determinant of potency, with bulkier groups sometimes leading to higher activity. nih.gov
The methyl group at the N1-position of the pyrazole ring also plays a significant role in defining the molecule's profile. N-substitution on the pyrazole ring is known to affect the compound's metabolic stability and pharmacokinetic properties. acs.org The size and nature of the substituent at this position can modulate the binding affinity and selectivity for different biological targets. nih.gov For instance, in a series of pyrazolo[4,3-c]pyridines, the presence and nature of the substituent at the N-1 position of the pyrazole had a notable impact on the inhibitory activity. acs.org
Table 1: Key Molecular Descriptors of this compound and their Potential Contributions
| Molecular Descriptor | Structural Feature | Potential Contribution to Activity and Properties |
| Pyrazole Core | 5-membered aromatic heterocycle | Privileged scaffold, platform for diverse biological activities, participates in hydrogen bonding and pi-stacking interactions. nih.govmdpi.com |
| Sulfonamide Group | -SO₂NH₂ at C5 | Key pharmacophore, potential zinc-binding group for metalloenzyme inhibition. nih.gov |
| Cyclopropyl Group | C₃H₅ at C3 | Introduces lipophilicity and rigidity, interacts with hydrophobic pockets, influences potency and selectivity. nih.gov |
| N1-Methyl Group | -CH₃ at N1 | Affects metabolic stability and pharmacokinetics, modulates binding affinity and selectivity. nih.govacs.org |
Understanding Selectivity and Promiscuity through Structural Variations
The selectivity of a drug molecule for its intended target over other related proteins is a critical factor in minimizing off-target effects and improving its therapeutic index. Conversely, promiscuity, or the ability to bind to multiple targets, can sometimes be advantageous for certain therapeutic applications. For pyrazole-based compounds like this compound, selectivity and promiscuity are heavily influenced by subtle structural modifications.
Structural variations on the pyrazole scaffold have been shown to significantly impact target selectivity. For instance, in a study of sulfonamide-bearing pyrazolone (B3327878) derivatives, the position of the sulfonamide group on an attached benzene (B151609) ring was correlated with selectivity for different cholinesterase enzymes. nih.gov This highlights that even minor positional changes of a key functional group can have profound effects on the interaction with different biological targets.
The nature of the substituents on the pyrazole ring is a primary determinant of selectivity. In the context of this compound, the cyclopropyl group at the 3-position and the methyl group at the N1-position are key modulators of selectivity. For example, in a series of pyrazole-based FLT3 inhibitors, compounds with a tert-butyl substituent at the 3-position were generally more potent than analogues with smaller isopropyl or cyclopropyl groups. nih.gov This suggests that the size and shape of the substituent at this position can be tuned to achieve desired selectivity for a particular kinase.
Similarly, the N-substituent on the pyrazole ring can influence selectivity. In the same study of FLT3 inhibitors, compounds bearing a phenyl ring at the N-position showed higher activity than those with smaller isopropyl or methyl groups. nih.gov This indicates that the N-substituent can form important hydrophobic contacts that contribute to both potency and selectivity.
The concept of "structure hopping," where one chemical moiety is replaced by a structurally related one, has been used to modulate the selectivity of pyrazole-based inhibitors. For instance, replacing an aromatic ring with a structurally related phenylpyridazine moiety in a series of carbonic anhydrase inhibitors led to selective inhibitors for a specific isoform. researchgate.net
Furthermore, macrocyclization, a strategy where the substituents are linked to form a ring, has been employed to enhance the selectivity of pyrazole-based kinase inhibitors. By constraining the conformation of the molecule, macrocyclization can lead to a more precise fit in the target's binding site, thereby improving selectivity. researchgate.net
While direct studies on the selectivity profile of this compound are not publicly available, the established principles from related pyrazole sulfonamides suggest that its selectivity is a finely tuned property arising from the specific combination of its substituents. Altering the cyclopropyl group to a larger or more flexible alkyl group, or changing the N-methyl group to a larger aromatic substituent, would be expected to significantly alter its target profile and selectivity.
Table 2: Illustrative Impact of Structural Variations on the Selectivity of Pyrazole-Based Compounds (Based on General Principles from Related Series)
| Structural Variation on Pyrazole Scaffold | Potential Impact on Selectivity | Rationale |
| Size of C3-Substituent | Increased steric bulk (e.g., cyclopropyl to tert-butyl) can enhance selectivity for targets with larger hydrophobic pockets. nih.gov | The substituent's size and shape determine the fit within the target's binding site. |
| Nature of N1-Substituent | Changing from a small alkyl (e.g., methyl) to an aryl group can alter selectivity by introducing new hydrophobic or pi-stacking interactions. nih.gov | The N1-substituent often points towards the solvent-exposed region or interacts with specific subpockets of the target. |
| Positional Isomerism of Substituents | Moving a substituent to a different position on an attached ring can drastically change the selectivity profile. nih.gov | Alters the geometry of interaction with the amino acid residues in the binding site. |
| Introduction of Fused Rings/Macrocyclization | Constraining the molecular conformation can lead to highly selective inhibitors. researchgate.netresearchgate.net | Reduces conformational flexibility, leading to a more specific and higher-affinity interaction with the intended target. |
Computational and Theoretical Chemistry Studies
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the interaction between a small molecule ligand and a protein's active site.
Prediction of Binding Modes and Conformations within Protein Active Sites
There is no specific information in the public domain detailing the predicted binding modes and conformations of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide within any protein active sites. General studies on related pyrazole-sulfonamide compounds often show them acting as inhibitors for enzymes like carbonic anhydrases, where the sulfonamide group coordinates with a zinc ion in the active site. However, without specific studies on the title compound, its precise orientation and conformation when interacting with a target protein remain speculative.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Water Bridges)
A detailed analysis of the specific intermolecular interactions for this compound is not available. For similar molecules, researchers have identified key interactions such as hydrogen bonds forming between the sulfonamide group and amino acid residues, as well as hydrophobic interactions involving the pyrazole (B372694) and cyclopropyl (B3062369) moieties. The presence and nature of water bridges, which can mediate ligand-protein interactions, have also been noted in studies of analogous compounds but not specifically for this compound.
Molecular Dynamics Simulations of Compound-Target Systems
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a ligand-protein complex over time.
Stability of Ligand-Protein Complexes
Without specific MD simulation data, the stability of any potential ligand-protein complexes involving this compound cannot be confirmed. In general, MD simulations for related compounds have been used to assess the stability of their docked poses, often showing that the key interactions observed in docking are maintained throughout the simulation.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to study the electronic properties of molecules, providing insights into their structure, reactivity, and spectroscopic properties. For pyrazole derivatives, these calculations can help in understanding their aromaticity, the reactivity of the pyrazole ring, and the electronic effects of different substituents. However, specific quantum chemical data for this compound, such as its HOMO-LUMO gap, electrostatic potential map, or calculated reactivity descriptors, are not available in the reviewed literature.
Frontier Molecular Orbitals (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. libretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic or acidic character. libretexts.orgtaylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and less stable.
For a molecule such as this compound, FMO analysis would identify the specific regions of the molecule most likely to participate in chemical reactions. The HOMO is expected to be localized over the electron-rich pyrazole ring and potentially the sulfonamide nitrogen, indicating these are the primary sites for nucleophilic attack. The LUMO would likely be distributed over the electron-withdrawing sulfonamide group (-SO₂NH₂), particularly the sulfur and oxygen atoms, marking them as the probable sites for electrophilic attack. taylorandfrancis.com Computational studies on similar pyrazole derivatives confirm that such analyses are key to understanding their electronic properties and reactivity. researchgate.netrsc.org
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Concept | Description | Significance in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the ability of a molecule to donate electrons (nucleophilicity). Reactions often occur at the atom(s) where the HOMO is localized. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Indicates the ability of a molecule to accept electrons (electrophilicity). Reactions occur where the LUMO is localized. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A large gap suggests high kinetic stability and low chemical reactivity. A small gap suggests high reactivity. |
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a computational technique used to visualize the charge distribution of a molecule. researchgate.netdeeporigin.com It provides a color-coded map of the electrostatic potential on the electron density surface, revealing the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). chemrxiv.org This information is invaluable for predicting how a molecule will interact with other molecules, including biological targets like proteins. researchgate.netdeeporigin.com
In an MEP map, regions of negative electrostatic potential are typically colored red and indicate areas prone to electrophilic attack. Conversely, regions of positive potential are colored blue and are susceptible to nucleophilic attack. researchgate.net
For this compound, an MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the sulfonamide group and the nitrogen atoms of the pyrazole ring. These regions are the most likely sites for interactions with positive charges, such as hydrogen bond donors. researchgate.net
Positive Potential (Blue): Located around the hydrogen atoms of the sulfonamide amine (-NH₂) and the hydrogen atoms on the cyclopropyl and methyl groups. These areas are potential sites for interaction with negative charges.
Neutral Potential (Green): Generally found over the carbon framework of the molecule.
Computational Molecular Property Prediction for Pyrazole Sulfonamide Analogues
Computational tools are widely used to predict the molecular properties of compounds like pyrazole sulfonamide analogues, which helps in assessing their potential as drug candidates. eurasianjournals.com These predictions often evaluate "drug-likeness" based on a set of physicochemical parameters. One of the most well-known sets of guidelines is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the rules. nih.gov
In silico analysis of pyrazole sulfonamide derivatives typically involves calculating properties such as:
Molecular Weight (MW): The mass of the molecule.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which indicates the molecule's lipophilicity.
Hydrogen Bond Donors (HBD): The number of hydrogen atoms attached to electronegative atoms (like oxygen or nitrogen).
Hydrogen Bond Acceptors (HBA): The number of electronegative atoms (like oxygen or nitrogen) with lone pairs.
Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, which correlates with membrane permeability.
Studies on various pyrazole sulfonamide analogues have shown that these compounds can be designed to fall within the accepted ranges for orally active drugs. nih.govnih.gov Computational screening allows for the rapid evaluation of large virtual libraries of analogues, prioritizing those with favorable predicted properties for synthesis and further testing. nih.gov
Table 2: Generally Accepted Ranges for Drug-Likeness Properties (Based on Lipinski's Rule of Five)
| Property | Generally Accepted Range/Limit |
|---|---|
| Molecular Weight (MW) | ≤ 500 Da |
| LogP | ≤ 5 |
| Hydrogen Bond Donors (HBD) | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify novel molecules that can bind to a specific biological target. csmres.co.uk A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a target receptor. csmres.co.ukdovepress.com
The process for discovering novel ligands, such as pyrazole sulfonamide analogues, typically involves the following steps:
Pharmacophore Model Generation: A model is built by analyzing the common structural features of a set of known active compounds (ligand-based) or by examining the interaction points within the target's binding site (structure-based). csmres.co.uk For pyrazole sulfonamides, key pharmacophoric features often include hydrogen bond acceptors (e.g., sulfonamide oxygens), hydrogen bond donors (e.g., sulfonamide -NH), and hydrophobic or aromatic regions (e.g., the pyrazole ring). nih.govrsc.org
Virtual Screening: The generated pharmacophore model is then used as a 3D query to search large databases of chemical compounds (e.g., the ZINC database). nih.gov This screening process rapidly filters millions of compounds, identifying only those that match the defined pharmacophoric features.
Hit Filtering and Optimization: The initial "hits" from the virtual screen are further refined. This step often involves applying filters, such as Lipinski's Rule of Five, to remove compounds with undesirable physicochemical properties. nih.gov The remaining candidates can then be subjected to more computationally intensive methods like molecular docking to predict their binding poses and affinities with the target protein. dovepress.com
This combined approach of pharmacophore modeling and virtual screening has proven to be an efficient and cost-effective method for identifying promising new pyrazole sulfonamide derivatives for further development. nih.gov
Table 3: Common Pharmacophoric Features for Pyrazole Sulfonamide Derivatives
| Pharmacophoric Feature | Potential Corresponding Chemical Group |
|---|---|
| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of the sulfonamide group; Nitrogen atoms of the pyrazole ring |
| Hydrogen Bond Donor (HBD) | -NH group of the sulfonamide |
| Hydrophobic/Aromatic Feature | Pyrazole ring; Cyclopropyl group |
| Negative Ionizable | Deprotonated sulfonamide group |
Future Research Directions and Potential Applications in Chemical Biology
Development of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide as a Chemical Probe
A significant future direction is the development of this compound as a chemical probe. Chemical probes are small molecules used to study biological systems, and the pyrazole (B372694) sulfonamide scaffold has shown potential in this area. For instance, pyrazole-sulfonamide scaffolds have been utilized in dual-tail strategies to interact with specific biological targets. researchgate.netacs.org Future research could involve modifying the this compound structure to incorporate photoaffinity labels or fluorescent tags, transforming it into a tool for identifying and characterizing novel protein targets. acs.org Such probes would be invaluable for elucidating biological pathways and mechanisms of action.
Exploration of Undiscovered Biological Targets for Pyrazole Sulfonamide Scaffolds
The pyrazole sulfonamide scaffold is known to interact with a variety of biological targets, suggesting that this compound could have undiscovered therapeutic potential. acs.org Extensive research has been conducted on pyrazole sulfonamides as inhibitors of enzymes such as carbonic anhydrases and as modulators of ion channels. google.comresearchgate.net Furthermore, this class of compounds has been identified as a promising starting point for the development of treatments for diseases like Human African Trypanosomiasis by targeting enzymes like Trypanosoma brucei N-myristoyltransferase (TbNMT). nih.govnih.govacs.org Future investigations could screen this compound against a wide array of kinases, proteases, and other enzymes to uncover novel biological activities.
Integration with Modern High-Throughput Screening and Lead Optimization Pipelines
Modern drug discovery relies heavily on high-throughput screening (HTS) to identify promising lead compounds. researchgate.net A library of pyrazole sulfonamide derivatives, including this compound, could be integrated into HTS campaigns to screen for activity against various diseases. scispace.com Following the identification of initial "hits" from HTS, a focused lead optimization process would be crucial. nih.govacs.org Research on other pyrazole sulfonamides has demonstrated that medicinal chemistry efforts can significantly improve properties such as potency, selectivity, and pharmacokinetic profiles. nih.govnih.govacs.org For example, modifications to the sulfonamide group have been shown to enhance blood-brain barrier permeability, a critical factor for treating central nervous system disorders. nih.govnih.gov
Application in Material Science or Industrial Catalysis
Beyond biological applications, the pyrazole sulfonamide scaffold has potential uses in material science and industrial catalysis. Functionalized pyrazole-sulfonamides can act as ligands in the formation of coordination polymers, which have applications in areas such as gas storage. vulcanchem.com Furthermore, palladium complexes incorporating pyrazole sulfonamides have been investigated for their catalytic properties. ucc.edu.ghresearchgate.net The specific structure of this compound could be explored for its ability to form novel metal-organic frameworks or to act as a catalyst in various organic reactions.
Design of Next-Generation Pyrazole-Sulfonamide Scaffolds with Enhanced Research Utility
Future research will likely focus on the design of next-generation pyrazole-sulfonamide scaffolds with improved properties for research and therapeutic applications. This could involve the synthesis of derivatives of this compound with different substituents on the pyrazole ring or modifications to the sulfonamide group. The goal of these modifications would be to enhance target specificity, improve metabolic stability, and reduce off-target effects. nih.govacs.org Lessons learned from the lead optimization of other pyrazole sulfonamides, such as the introduction of flexible linkers to improve selectivity, can guide the design of these new scaffolds. nih.govacs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide?
- Methodological Answer : The synthesis typically involves cyclopropanation of pyrazole precursors followed by sulfonamide introduction. For example, sulfonyl chloride intermediates (e.g., 1-methyl-1H-pyrazole-3-sulfonyl chloride) can react with amines under basic conditions. Reaction optimization may require catalysts like pyridine, solvents such as dichloromethane, and controlled temperatures (20–40°C) to achieve yields >70% . Purification often employs column chromatography or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the cyclopropyl and methyl substituents. Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1350 cm⁻¹). Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peaks). High-resolution crystallography (via SHELX software) can resolve structural ambiguities, though this requires high-purity crystals .
Q. What are the typical reaction conditions for introducing the sulfonamide group in pyrazole derivatives?
- Methodological Answer : Sulfonamide formation often uses sulfonyl chlorides reacted with ammonia or amines. For example, 1-methylpyrazole-3-sulfonyl chloride (mp 36–39°C) reacts with cyclopropylamine in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Triethylamine is added to scavenge HCl, and the product is isolated via vacuum filtration .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this sulfonamide derivative?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) model interactions between the sulfonamide group and target proteins (e.g., carbonic anhydrase). Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Pharmacophore mapping identifies critical binding features, such as the cyclopropyl group’s steric effects .
Q. What strategies resolve contradictory data in the pharmacological evaluation of similar compounds?
- Methodological Answer : Contradictions in bioactivity data (e.g., anti-inflammatory vs. inactive results) require rigorous control of experimental variables. For example:
- Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Assay validation : Use positive controls (e.g., celecoxib for COX-2 inhibition) and replicate across cell lines (e.g., RAW 264.7 macrophages vs. primary cells).
- Metabolic stability : Assess compound degradation in liver microsomes to rule out false negatives .
Q. How does the cyclopropyl group influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer : The cyclopropyl ring’s strain and sp³ hybridization enhance metabolic stability by resisting cytochrome P450 oxidation. In receptor binding, its rigidity may restrict conformational flexibility, improving selectivity. Comparative studies with non-cyclopropyl analogs (e.g., 3-methyl derivatives) show reduced affinity for cannabinoid receptors, suggesting steric complementarity is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
